N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline
Description
Properties
IUPAC Name |
N-[[2-(2-phenylethoxy)phenyl]methyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-3-10-25(11-4-1)14-9-22-32-29-19-17-28(18-20-29)31-24-27-15-7-8-16-30(27)33-23-21-26-12-5-2-6-13-26/h1-8,10-13,15-20,31H,9,14,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAPAPUQIMKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
The preparation typically follows a multi-step synthetic sequence:
Step 1: Synthesis of Phenethyloxybenzyl Intermediate
The phenethyloxy group is introduced onto a benzyl moiety by reacting 2-hydroxybenzyl derivatives with phenethyl bromide or chloride under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF). This step forms the 2-(phenethyloxy)benzyl intermediate.
Step 2: Formation of 4-(3-phenylpropoxy)aniline
The 4-(3-phenylpropoxy)aniline fragment is prepared by etherification of 4-aminophenol with 3-phenylpropyl bromide or similar alkylating agents, again under basic conditions to promote nucleophilic substitution.
Step 3: Coupling of the Two Fragments
The final compound is formed by coupling the 2-(phenethyloxy)benzyl moiety with the 4-(3-phenylpropoxy)aniline, typically via reductive amination or nucleophilic substitution at the aniline nitrogen. This step requires precise control of reaction conditions to avoid side reactions and ensure high purity.
Reaction Conditions and Catalysts
Solvents: Common inert solvents such as dichloromethane, toluene, or dimethylformamide (DMF) are used depending on the step.
Temperature: Reactions are generally conducted at room temperature to moderate heating (up to 100 °C) to optimize reaction rates without decomposing sensitive intermediates.
Bases: Potassium carbonate or sodium hydride are typical bases for etherification steps.
Catalysts: Lewis acids or phase transfer catalysts may be employed to enhance yields, although specific catalysts depend on the exact step.
Atmosphere: Reactions are often performed under inert atmosphere (nitrogen or argon) to prevent oxidation, especially during steps involving aniline derivatives.
Process Optimization and Purification
Monitoring Techniques
Thin-Layer Chromatography (TLC): Used extensively to monitor reaction progress and confirm completion of each step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to verify the structure of intermediates and final product, ensuring regioselectivity and purity.
Purification Methods
Chromatography: Column chromatography on alumina or silica gel is used to isolate the desired product from reaction mixtures.
Recrystallization: Final products are often recrystallized from suitable solvents such as methanol or petroleum ether to improve purity.
Example Data Table: Reaction Parameters for Preparation
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |
|---|---|---|---|---|---|---|
| 1 | Etherification | 2-Hydroxybenzyl derivative + phenethyl bromide, K2CO3 | 60-80 | 6-12 | DMF or acetone | Basic conditions, inert atmosphere |
| 2 | Etherification | 4-Aminophenol + 3-phenylpropyl bromide, K2CO3 | 50-70 | 8-16 | DMF or toluene | Avoid oxidation of aniline |
| 3 | Coupling (Reductive amination or substitution) | Intermediate + 4-(3-phenylpropoxy)aniline, reducing agent or base | 25-60 | 12-24 | Dichloromethane or toluene | Controlled pH, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline has been investigated for its potential therapeutic properties, particularly in the realm of cancer treatment and as an anti-inflammatory agent. The compound's structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the phenylpropoxy group have shown enhanced activity against breast cancer cells.
Biochemical Research
In biochemical applications, this compound can serve as a probe for studying receptor interactions and cellular signaling pathways. Its ability to modify biological responses makes it a valuable tool in pharmacological research.
Case Studies:
- Receptor Modulation : Research has demonstrated that this compound can modulate activity at certain neurotransmitter receptors, providing insights into its potential role in neuropharmacology.
Material Science
The compound's unique chemical structure allows for exploration in material science, particularly in the development of organic electronics and polymers.
Case Studies:
- Conductive Polymers : Investigations into the incorporation of this aniline derivative into polymer matrices have revealed promising enhancements in electrical conductivity and thermal stability.
Mechanism of Action
The mechanism of action of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
*Calculated based on molecular formulas.
Key Observations :
- Lipophilicity : The 3-phenylpropoxy group in the target compound and analogues (e.g., ) likely enhances membrane permeability compared to shorter alkoxy chains (e.g., isopropoxy in ).
- Electron-Withdrawing Groups : Halogenated derivatives () may exhibit altered reactivity and binding affinities due to inductive effects.
Table 2: Antiproliferative Activity of Analogues
| Compound Name | Cell Line | IC50 Value | Mechanism of Action | Reference |
|---|---|---|---|---|
| Quinoline derivative (N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine) | HCT-116 | 2.56 µM | ATG5-dependent autophagy pathway | |
| Nickel complex Ni₂(L)₂Cl₂₂·3H₂O | NCI-H460 | 26.0 ± 2.2 µM | Mitochondrial apoptosis induction |
Implications for Target Compound :
- However, the absence of a quinoline core may alter target specificity.
- Nickel complexes () operate via mitochondrial apoptosis, whereas quinoline derivatives () activate autophagy, highlighting divergent mechanistic pathways influenced by core structures .
Physicochemical Properties
Table 3: Physicochemical Properties
Key Insights :
- Predicted boiling points () suggest high thermal stability for phenethyloxy-containing analogues .
Biological Activity
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 437.59 g/mol. The compound features a complex structure characterized by two aromatic rings connected via ether and amine linkages, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.59 g/mol |
| CAS Number | 1040686-93-8 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties. A study on related anilines indicated that modifications in their structure can significantly enhance their effectiveness against seizures in animal models, suggesting that this compound may exhibit similar properties .
- Cytotoxic Effects : Preliminary data suggest that compounds with similar structural motifs possess cytotoxic effects against cancer cell lines. The presence of phenoxy and phenylpropoxy groups may enhance lipophilicity, facilitating better penetration into cells and potentially leading to increased cytotoxicity against tumor cells .
- Antimicrobial Activity : Structural analogs have shown promising results in antimicrobial assays, indicating that this compound may also exhibit antimicrobial properties, potentially through mechanisms involving reactive oxygen species (ROS) generation and DNA intercalation .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
Anticonvulsant Activity Study
In a study evaluating the anticonvulsant activity of various anilines, compounds were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. The results indicated that certain structural modifications enhanced efficacy in preventing seizures. For example:
- Compound A (similar structure): Effective at 100 mg/kg in MES model.
- Compound B : Showed protection at both 100 mg/kg and 300 mg/kg in PTZ tests.
These findings suggest that this compound could be further investigated for similar anticonvulsant properties .
Cytotoxicity Assays
Research on phenazine derivatives has demonstrated significant cytotoxic effects against leukemia cell lines with EC50 values substantially lower than those for normal cells. This points to the potential of this compound as a candidate for cancer therapy, warranting further exploration into its mechanism of action and efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline, and what methodological considerations are critical?
Answer: The compound can be synthesized via a multi-step approach:
Etherification : Introduce the 3-phenylpropoxy group to 4-nitroaniline via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF), followed by nitro reduction to yield 4-(3-phenylpropoxy)aniline .
Reductive Amination : React 2-(phenethyloxy)benzaldehyde with 4-(3-phenylpropoxy)aniline using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. This method minimizes side reactions and ensures high yield, as demonstrated in analogous reductive aminations .
Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
Answer:
- ¹H-NMR : Key signals include:
- IR : Stretching vibrations for C–O (1250–1050 cm⁻¹) and N–H (3350–3300 cm⁻¹) confirm ether and aniline groups.
Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities.
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Answer:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane. Limited solubility in water due to hydrophobic aromatic groups.
- Stability :
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Crystallization : Grow single crystals via slow evaporation from methanol/water (50:1 v/v). Optimal crystal size: 0.1–0.3 mm .
- Data Collection : Use a Bruker APEX II diffractometer (Mo Kα, λ = 0.7749 Å) at 150 K. Refinement with SHELXL-2013 ensures accurate bond lengths and angles (e.g., C–C planar deviations <0.005 Å) .
- Hydrogen Bonding : Identify intermolecular N–H···O interactions (e.g., d = 2.89 Å) to confirm packing motifs and stability .
Q. How can researchers address contradictory data in synthetic yields or spectroscopic results?
Answer:
- Yield Discrepancies : Optimize stoichiometry (e.g., excess STAB in reductive amination) and reaction time (12–24 hrs) .
- NMR Artifacts : Use deuterated solvents (CDCl₃) to suppress exchange broadening. For NH₂ protons, employ DEPT-135 to distinguish between –NH₂ and –OH signals .
- Purity Checks : Validate intermediates via LC-MS (e.g., m/z = 364.45 for molecular ion) .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., receptors with aromatic binding pockets).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO energies for redox activity) .
- MD Simulations : Analyze stability in aqueous environments (GROMACS) to guide formulation studies .
Q. What methodologies are effective in analyzing byproducts or impurities during synthesis?
Answer:
Q. How can researchers optimize reaction conditions to minimize diastereomer formation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
